10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid
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Overview
Description
10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid is a chemical compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties. This particular compound features a sulfanylphenyl group attached to an ethynyl linkage, which is further connected to an anthracene core with a carboxylic acid functional group.
Preparation Methods
The synthesis of 10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid typically involves the Sonogashira cross-coupling reaction. This reaction is performed between 10-bromoanthracene-9-carboxylic acid and 4-ethynylbenzenethiol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate. The reaction mixture is heated to around 60-80°C for several hours to ensure complete conversion .
Chemical Reactions Analysis
10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the ethynyl group under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted anthracene derivatives .
Scientific Research Applications
10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials. Its unique structure allows for the study of photophysical and photochemical properties.
Biology: The compound can be used as a fluorescent probe for detecting specific biomolecules or ions due to its strong fluorescence properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where its ability to generate reactive oxygen species upon light irradiation is being investigated.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties .
Mechanism of Action
The mechanism of action of 10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid involves its ability to interact with specific molecular targets and pathways. In biological systems, the compound can generate reactive oxygen species (ROS) upon light irradiation, leading to oxidative stress and cell death. This property is particularly useful in photodynamic therapy for cancer treatment. The compound’s fluorescence properties also make it an excellent probe for detecting specific ions or molecules in biological systems .
Comparison with Similar Compounds
10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid can be compared with other anthracene derivatives such as:
9-(4-Phenylethynyl)anthracene: Similar in structure but lacks the sulfanyl and carboxylic acid groups, resulting in different photophysical properties.
9,10-Bis(phenylethynyl)anthracene: Contains two phenylethynyl groups, leading to enhanced fluorescence properties compared to the single phenylethynyl derivative.
9-Anthracenecarboxylic acid: Lacks the ethynyl and sulfanyl groups, making it less versatile in terms of chemical reactivity and applications.
The uniqueness of this compound lies in its combination of the sulfanyl, ethynyl, and carboxylic acid groups, which confer distinct photophysical and chemical properties .
Properties
CAS No. |
646501-13-5 |
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Molecular Formula |
C23H14O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
10-[2-(4-sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid |
InChI |
InChI=1S/C23H14O2S/c24-23(25)22-20-7-3-1-5-17(20)19(18-6-2-4-8-21(18)22)14-11-15-9-12-16(26)13-10-15/h1-10,12-13,26H,(H,24,25) |
InChI Key |
OMJZQXTXSOIPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C(=O)O)C#CC4=CC=C(C=C4)S |
Origin of Product |
United States |
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